Cyclocommunol: A Technical Guide for Scientific Professionals
Cyclocommunol: A Technical Guide for Scientific Professionals
An In-depth Examination of the Chemical Structure, Biological Activity, and Mechanisms of a Promising Natural Product
Introduction
Cyclocommunol, a prenylated flavonoid predominantly isolated from species of the Artocarpus genus, such as the breadfruit (Artocarpus altilis), has emerged as a molecule of significant interest within the scientific community.[1][2] Its multifaceted biological activities, including antityrosinase, antiplatelet, and notably, potent anticancer properties, have positioned it as a promising candidate for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying molecular mechanisms of Cyclocommunol, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Cyclocommunol is chemically defined as 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one. Its molecular structure is characterized by a pentacyclic ring system, which includes a chromeno[4,3-b]chromene core, substituted with three hydroxyl groups and a prenyl group.
Chemical Structure:
Figure 1. 2D Chemical Structure of Cyclocommunol.
A summary of its key chemical and physicochemical properties is provided in the table below.
| Property | Value | Source |
| IUPAC Name | 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | PubChem |
| Molecular Formula | C₂₀H₁₆O₆ | PubChem |
| Molecular Weight | 352.3 g/mol | PubChem |
| CAS Number | 145643-96-5 | PubChem |
| Appearance | Yellow powder | [2] |
| Melting Point | 160 - 162 °C | PubChem |
| Mass Spectrometry | [M+H]⁺ at m/z 353.1019 | [2] |
Spectroscopic Data
The structural elucidation of Cyclocommunol has been confirmed through various spectroscopic techniques. The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data.
Table 1: ¹H NMR Spectroscopic Data (as reported in the literature) [2]
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 1.70 | s | - | Methyl group on prenyl |
| 1.96 | s | - | Methyl group on prenyl |
| 5.49 | d | 9 | Vinylic proton on prenyl |
| 6.21 | d | 9 | Vinylic proton on prenyl |
| 6.27 | s | - | Aromatic proton |
| 6.45 | d | 2 | Aromatic proton |
| 6.54 | s | - | Aromatic proton |
| 6.65 | dd | 2, 8 | Aromatic proton |
| 7.73 | d | 8 | Aromatic proton |
Table 2: ¹³C NMR Spectroscopic Data (as reported in the literature) [2]
| Chemical Shift (δ ppm) | Assignment |
| (Data for 20 carbons) | Prenylated flavonoid core |
| (Specific shifts available in cited literature) |
Biological Activity
Cyclocommunol has demonstrated significant cytotoxic activity against a range of cancer cell lines. This has been a primary focus of the research into its therapeutic potential.
Table 3: In Vitro Anticancer Activity of Cyclocommunol
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Source |
| Human Hepatoma | Liver Cancer | 16 - 80 | Not specified | MedChemExpress |
| Gastric Cancer | Gastric Cancer | 16 - 80 | Not specified | MedChemExpress |
| SCC2095 | Oral Squamous Cell Carcinoma | 4.2 | 48 h | [3] |
| Ca922 | Oral Squamous Cell Carcinoma | 5.0 | 48 h | [3] |
| MCF-7 | Breast Cancer | > 100 | Not specified | [2] |
| NCI-H460 | Lung Cancer | > 100 | Not specified | [2] |
Experimental Protocols
This section details the methodologies for the isolation of Cyclocommunol from its natural source and the evaluation of its anticancer activity.
Isolation of Cyclocommunol from Artocarpus altilis (Breadfruit) Peel
The following protocol is based on the methodology described for the isolation of Cyclocommunol from breadfruit peel.[2]
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Extraction:
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Dried and pulverized breadfruit peel is extracted with methanol (MeOH).
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The resulting crude MeOH extract is then subjected to solvent-solvent partitioning.
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Partitioning:
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The MeOH extract is successively partitioned with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).
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The EtOAc fraction, which shows significant biological activity, is retained for further purification.
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Chromatographic Purification:
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The EtOAc extract is subjected to column chromatography over silica gel.
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The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-EtOAc gradient).
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative TLC or recrystallization, to yield pure Cyclocommunol.
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In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of Cyclocommunol is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
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Cell Culture:
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Human cancer cell lines (e.g., SCC2095, Ca922) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding:
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Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment:
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Cells are treated with various concentrations of Cyclocommunol (typically in a serial dilution) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.
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MTT Incubation:
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After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
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The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.
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Formazan Solubilization:
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The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
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Absorbance Measurement:
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The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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Data Analysis:
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The percentage of cell viability is calculated relative to the vehicle-treated control cells.
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The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
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Molecular Mechanism of Action: Signaling Pathways
Research indicates that Cyclocommunol exerts its pro-apoptotic effects in cancer cells through the modulation of specific signaling pathways. A key mechanism involves the downregulation of the Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation. This downregulation is associated with a decrease in the expression of the anti-apoptotic protein Mcl-1, ultimately leading to caspase-dependent apoptosis.[3]
Caption: Proposed signaling pathway of Cyclocommunol-induced apoptosis.
Conclusion
Cyclocommunol stands out as a natural product with considerable potential for development as an anticancer agent. Its well-defined chemical structure, coupled with demonstrated cytotoxicity against various cancer cell lines, provides a solid foundation for further preclinical and clinical investigation. The elucidation of its mechanism of action, particularly its impact on the Akt/mTOR signaling pathway, offers valuable insights for targeted therapeutic strategies. The experimental protocols detailed in this guide serve as a practical resource for researchers aiming to explore the full therapeutic potential of this promising molecule. Future research should focus on optimizing its synthesis, exploring its efficacy in in vivo models, and further delineating its molecular targets to accelerate its translation from the laboratory to the clinic.
